Rhamnetin-3-rutinoside Rhamnetin-3-rutinoside Rhamnetin-3-rutinoside is a natural product found in Phragmites australis with data available.
Brand Name: Vulcanchem
CAS No.: 34202-83-0
VCID: VC0192263
InChI: InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(31)6-11(39-2)7-15(17)42-25(26)10-3-4-12(29)13(30)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1
SMILES:
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol

Rhamnetin-3-rutinoside

CAS No.: 34202-83-0

Cat. No.: VC0192263

Molecular Formula: C28H32O16

Molecular Weight: 624.5 g/mol

* For research use only. Not for human or veterinary use.

Rhamnetin-3-rutinoside - 34202-83-0

CAS No. 34202-83-0
Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(31)6-11(39-2)7-15(17)42-25(26)10-3-4-12(29)13(30)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1
Standard InChI Key LVRWOUXRNRBDNV-GEBJFKNCSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Chemical Structure and Properties

Rhamnetin-3-rutinoside is a flavonoid glycoside with a molecular formula of C28H32O16 and a molecular weight of 624.5 g/mol . The compound is characterized by its specific structural features that include a flavonol backbone with a rutinoside moiety attached at the 3-position. The full IUPAC name of the compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one.

Physical and Chemical Characteristics

Rhamnetin-3-rutinoside possesses the core flavonol structure with specific functional group modifications. The parent compound, rhamnetin, features hydroxyl groups at positions 3, 5, and 3', 4' with a methoxy group at position 7 . The rutinoside component (a disaccharide consisting of rhamnose and glucose) is attached at the 3-position, creating the complete glycosidic structure. This glycosylation significantly alters the compound's physical properties compared to the aglycone rhamnetin, particularly regarding solubility and bioavailability.

Chemical Identifiers and Nomenclature

The following table provides a comprehensive overview of the chemical identifiers associated with Rhamnetin-3-rutinoside:

ParameterValue
CAS Number34202-83-0
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
SynonymsSCHEMBL20705333, LMPK12112609
Standard InChIKeyLVRWOUXRNRBDNV-GEBJFKNCSA-N
Creation Date (PubChem)November 16, 2009
Last Modified (PubChem)March 8, 2025

The compound's structural complexity is reflected in its canonical SMILES notation: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O. This notation provides a linear representation of the molecular structure that can be computationally interpreted to generate structural models.

Natural Sources and Occurrence

Rhamnetin-3-rutinoside, like many flavonoid glycosides, is found in various plant species. While specific information about the exact plant sources of rhamnetin-3-rutinoside is limited in the provided search results, it can be understood in the context of related flavonoid compounds.

Plant Distribution

The parent compound rhamnetin and its derivatives are commonly distributed across multiple plant families. Flavonols like rhamnetin-3-rutinoside typically occur in leaves, fruits, flowers, and other aerial parts of plants. The compound is part of the secondary metabolite profile that contributes to the plant's defense mechanisms against environmental stressors, including UV radiation, pathogens, and herbivores.

Phytochemical Context

Within the broader context of plant biochemistry, rhamnetin-3-rutinoside belongs to the flavonoid family, which includes over 6,000 identified compounds. Specifically, it falls within the flavonol subclass that also includes quercetin, kaempferol, and isorhamnetin derivatives. The rutinose sugar moiety attached to the flavonol backbone represents a common glycosylation pattern in plant flavonoids, enhancing water solubility while potentially modifying the compound's bioactivity and bioavailability.

Comparison with Related Compounds

Rhamnetin-3-rutinoside exists within a family of structurally related flavonoid glycosides, and understanding its properties in relation to these compounds provides valuable context.

Structural Relationships

A closely related compound is isorhamnetin-3-rutinoside-7-rhamnoside, which has a molecular formula of C34H42O20 and a molecular weight of 770.7 g/mol . The primary structural difference between these compounds lies in the positioning of the methoxy group and the additional rhamnoside moiety at position 7 in the isorhamnetin derivative.

Structure-Activity Relationships

The following table presents a comparative analysis of rhamnetin and structurally related flavonoids, highlighting the substituent patterns that influence their biological activities:

FlavonoidR1R2R3R4R5Antioxidant Activity
RhamnetinOHOHCH3OHOH59 μg/mL
QuercetinOHOHOHOHOHNot specified in results
IsorhamnetinOHOHOHOHCH3Not specified in results
Luteolin-OHOHOHOH53 μg/mL
Apigenin-OHOH-OHNot specified in results

This structure-activity relationship analysis indicates that subtle differences in substitution patterns can significantly impact the biological properties of these compounds . The presence and position of methoxy groups, in particular, appear to influence both antioxidant capacity and cytotoxicity profiles.

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